molecular formula C7H14O5 B077008 Methyl alpha-L-fucopyranoside CAS No. 14687-15-1

Methyl alpha-L-fucopyranoside

Cat. No.: B077008
CAS No.: 14687-15-1
M. Wt: 178.18 g/mol
InChI Key: OHWCAVRRXKJCRB-CXNFULCWSA-N
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Description

Alpha-L-methyl-fucose: is a derivative of fucose, a hexose deoxy sugar. It is a methylated form of L-fucose, which is commonly found in various biological systems. Fucose is a significant component of many N- and O-linked glycans and glycolipids, playing crucial roles in cellular recognition and signaling processes .

Scientific Research Applications

Alpha-L-methyl-fucose has several scientific research applications, including:

Safety and Hazards

When handling “Methyl alpha-L-fucopyranoside”, it is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

Target of Action

Methyl alpha-L-fucopyranoside primarily targets rhizobial lectins . Lectins are proteins that can bind to specific carbohydrates on cell surfaces, playing a crucial role in biological recognition phenomena involving cells and proteins . This compound also inhibits the biocontrol agent Trichoderma reesei from coiling around the rhizobial mycelium .

Mode of Action

this compound interacts with its targets by inhibiting their function . It prevents the fungus Trichoderma reesei from coiling around the rhizobial mycelium, thereby disrupting the normal function of the fungus . It is also inhibitory to Lectin PLL3, LECB, and BAMBL .

Biochemical Pathways

Its inhibitory effect on lectins suggests that it may interfere with carbohydrate-binding processes, potentially affecting cell-cell interactions and signal transduction pathways .

Pharmacokinetics

As a biochemical reagent, it’s likely that these properties would be influenced by factors such as the compound’s chemical structure, the route of administration, and the physiological characteristics of the individual .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of specific lectins and the prevention of fungal coiling . This can disrupt normal biological processes, potentially leading to changes in cellular function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological system in which the compound is acting .

Biochemical Analysis

Biochemical Properties

The role of Methyl alpha-L-fucopyranoside in biochemical reactions is not well-documented. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is believed to have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-L-methyl-fucose can be synthesized through enzymatic methods involving alpha-L-fucosidases. These enzymes catalyze the hydrolysis of fucosides and the transfer of fucosyl residues. The trans-fucosylation reaction can be performed using para-nitrophenyl-alpha-L-fucopyranoside as the fucosyl donor and various acceptors such as methyl, para-nitrophenol, or allyl derivatives of monosaccharides .

Industrial Production Methods: Large-scale production of alpha-L-methyl-fucose can be achieved through microbial cell factories and fermentation processes. These methods involve the use of genetically engineered microorganisms to produce the desired compound efficiently .

Chemical Reactions Analysis

Types of Reactions: Alpha-L-methyl-fucose undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of alpha-L-methyl-fucose can lead to the formation of fucose derivatives with additional oxygen-containing functional groups .

Comparison with Similar Compounds

Uniqueness: Alpha-L-methyl-fucose is unique due to its specific methylation, which can influence its reactivity and interaction with biological molecules. This methylation can enhance its stability and modify its biological activity compared to other similar compounds .

Properties

IUPAC Name

(2R,3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWCAVRRXKJCRB-CXNFULCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14687-15-1
Record name Methyl alpha-L-fucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014687151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-L-methyl-fucose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03879
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METHYL .ALPHA.-L-FUCOPYRANOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZI2C7VVU0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Methyl α-L-fucopyranoside in understanding the immune response to Escherichia coli O128?

A1: Methyl α-L-fucopyranoside plays a crucial role in deciphering the immune response against the Escherichia coli O128 strain. Research has shown that this compound acts as an inhibitor of antibody binding to the O-antigenic polysaccharide found on the surface of E. coli O128. [] While it exhibited inhibitory effects, Methyl α-L-fucopyranoside was not the most potent inhibitor, indicating that the antibody binding site likely recognizes a larger structural motif within the O-antigen. [] This finding suggests that while L-fucose is part of the recognized epitope, a more complex structure, potentially involving multiple sugar residues, is crucial for high-affinity antibody binding. This information is valuable for developing targeted therapies against E. coli O128 infections.

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